D-Glucosa

Descripción general

Descripción

What is L -(-)-Glucose exactly?

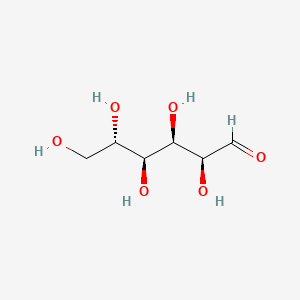

L -(-)-Glucose, a monosaccharide, is an important energy source for the human body. The glucose molecule comprises six carbon atoms (12 hydrogen atoms) and six oxygen atoms (6 each). L -(-)-Glucose is also known as L Glucose. It is the enantiomer to the more popular D-glucose. L -(-)-Glucose is not naturally found in higher-living organisms but can be synthesized in a laboratory. L -(-)-Glucose has a similar taste to D-glucose, but it cannot be phosphorylated using hexokinase. This enzyme is the first in the glycolysis pathway. L -(-)-Glucose can be a diagnostic aid.

L -(-)-Glucose can be considered an enantiomer to the more commonly used D-glucose. L-Glucose cannot be phosphorylated using hexokinase and is therefore not bioavailable for cells as an energy source. However, some L-glucose-using bacteria have been found to contain NAD+-dependent Lglucose Dehydrogenases capable of oxidizing L glucose.

Uses of L -(-)-Glucose

L -(-)-Glucose has been suggested as a low-calorie sweetener. It is suitable for diabetic patients.

L -(-)-Glucose pentaacetate is an acetate derivative that stimulates insulin release and may be therapeutically useful for type 2 diabetes. L -(-)-Glucose has also been found to be a laxative. It was proposed as a colon-cleansing agent that would not disrupt fluid and electrolyte levels due to the large liquid amounts of bad-tasting, osmotic laxatives used for colonoscopy preparation.

Biological activity of L-(−)-Glucose

L -(-)-Glucose is not naturally found in living organisms but can be synthesized in a laboratory. L -(-)-Glucose has a similar taste to d-glucose but cannot be used as an energy source by living organisms because it is not phosphorylated with hexokinase. This enzyme is the first in the glycolysis pathway. Burkholderia Caryophylli is a plant pathogenic bacteria that contain the enzyme dthreo-aldose 1dehydrogenase, which can oxidize L Glucose.

Mechanism of action of L-(−)-Glucose

L -(-)-Glucose enters cells through insulin and ATP-sensitive sodium channels. In vitro studies have shown that L-glucose can inhibit viral replication, including HIV and herpes simplex virus type 1 (HSV-1). L-Glucose can be used to treat squamous cancer by reducing the redox potency in cancer cells. L-Glucose prevents the growth of c. glabrata through inhibition of transcription activators as well as enzymes involved with glycolysis.

L -(-)-Glucose can be considered an enantiomer to the more commonly used D-glucose. L-Glucose cannot be used as an energy source by cells because it can't be phosphorylated with hexokinase.

Chemical properties of L-(−)-Glucose

L -(-)-Glucose, an organic compound with the formula O=CH[CHOH]5H or C6H12O6, is a monosaccharide of aldohexose. It is the enantiomer to the more common d–glucose and the l-isomer to glucose.

L-glucose is usually found as one of the four cyclic structural isomers, like the d-isomer. These isomers can be converted into water solutions within hours, with the open-chain version acting as an intermediate stage.

Aplicaciones Científicas De Investigación

Detección Electroquímica de Glucosa

La D-Glucosa juega un papel crucial en el desarrollo de sensores de glucosa, que son esenciales para el manejo de la diabetes y otras condiciones médicas . Estos sensores han evolucionado significativamente a lo largo de los años, con un enfoque principal en los sensores electroquímicos enzimáticos, que normalmente utilizan glucosa oxidasa . Sin embargo, los enfoques no enzimáticos que utilizan la electroquímica directa de la glucosa en metales nobles son ahora un enfoque viable en el diseño de biosensores de glucosa .

Detección de Células Cancerosas

La investigación ha demostrado que una sonda fluorescente unida a moléculas de this compound es absorbida específicamente por las células cancerosas malignas, proporcionando un método único para su detección . Esta sonda fluorescente de glucosa podría ser una herramienta útil para visualizar y caracterizar las células cancerosas .

Metabolismo de Nutrientes

Los derivados de this compound, junto con otros sustratos clave como los aminoácidos y los ácidos grasos, desempeñan papeles centrales en el metabolismo de los nutrientes . Se transportan a las células y ejercen acciones fisiológicas cuando se metabolizan intracelularmente .

Señalización Intercelular

Además del metabolismo de los nutrientes, estos sustratos, incluida la this compound, también desempeñan un papel en la señalización intercelular . Este es un efecto fisiológico relativamente desconocido y actualmente es un tema de interés en la investigación científica .

Tratamiento de Enfermedades

Se espera que algunos sustratos, incluidos los derivados de this compound, se apliquen en un entorno clínico debido a su modo único de transporte a las células y las acciones fisiológicas que ejercen cuando se metabolizan intracelularmente .

Industria Alimentaria y de Bebidas

La detección de glucosa también es crucial en una amplia gama de industrias como la alimentaria y de bebidas . El desarrollo de sensores de glucosa ha permitido a estas industrias gestionar eficazmente el contenido de azúcar en sus productos .

Mecanismo De Acción

Target of Action

L-Glucose, also known as Levoglucose, is an enantiomer of the more common D-glucose . The primary targets of L-Glucose are the same as those of D-Glucose, which include various enzymes involved in the glycolysis pathway . L-glucose cannot be used by living organisms as a source of energy because it cannot be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway .

Mode of Action

L-Glucose’s mode of action is primarily through competitive inhibition. It is structurally similar to D-Glucose, allowing it to bind to the same enzymes and transporters but without undergoing the same metabolic processes . This means that L-Glucose can interfere with the normal metabolism of D-Glucose, potentially leading to effects such as reduced blood glucose levels .

Biochemical Pathways

L-Glucose participates in the same biochemical pathways as D-Glucose, including glycolysis .

Pharmacokinetics

This has led to interest in L-Glucose as a potential low-calorie sweetener .

Result of Action

The primary result of L-Glucose’s action is the competitive inhibition of D-Glucose metabolism. This can lead to reduced blood glucose levels, which may be beneficial in the management of conditions such as diabetes . Additionally, L-Glucose has been found to stimulate insulin release, which could be of therapeutic value for type 2 diabetes .

Action Environment

The action of L-Glucose is influenced by various environmental factors. For example, the presence of D-Glucose can affect the degree to which L-Glucose is able to competitively inhibit its metabolism . Additionally, factors such as pH and temperature can influence the stability and efficacy of L-Glucose .

Análisis Bioquímico

Biochemical Properties

L-Glucose cannot be used by cells as an energy source because it cannot be phosphorylated by hexokinase , the first enzyme in the glycolysis pathway . This inability to interact with hexokinase differentiates L-Glucose from D-Glucose, which plays a vital role in energy production in cells.

Cellular Effects

Given that L-Glucose cannot be utilized by cells as an energy source , it does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its presence does not affect the normal functioning of cells as it does not participate in the usual metabolic processes.

Molecular Mechanism

The molecular mechanism of L-Glucose is primarily defined by its inability to interact with hexokinase . Hexokinase is responsible for the phosphorylation of glucose, a crucial step in the glycolysis pathway. L-Glucose cannot be phosphorylated by this enzyme , rendering it inactive in the glycolysis pathway and other metabolic processes.

Dosage Effects in Animal Models

Since L-Glucose is not metabolized by cells , varying dosages in animal models do not result in different outcomes. It does not exhibit threshold effects, nor does it cause toxic or adverse effects at high doses.

Metabolic Pathways

L-Glucose does not participate in metabolic pathways due to its inability to be phosphorylated by hexokinase . Therefore, it does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.

Transport and Distribution

L-Glucose can be transported into cells, but once inside, it does not interact with transporters or binding proteins that would affect its localization or accumulation .

Subcellular Localization

L-Glucose does not have a specific subcellular localization as it does not undergo metabolic processes within the cell . It does not contain any targeting signals or post-translational modifications that would direct it to specific compartments or organelles.

Propiedades

IUPAC Name |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-VANKVMQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015237 | |

| Record name | L-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921-60-8 | |

| Record name | L(-)-Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levoglucose [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoglucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOGLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02833ISA66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.